Predicted Dopamine D3 Receptor Affinity and Selectivity Advantage Over 4-Thiazolyl-Benzamide N-Phenylpiperazine Analogs
In a series of N-phenylpiperazine analogs, the thiophene-containing compounds (represented by 6a–f) bound with higher affinity at the human D3 dopamine receptor and exhibited greater D3 vs. D2 binding selectivity compared to the corresponding thiazole-containing analogs (7a–f) [1]. Representative compound 6a demonstrated a Ki value of 1.4 ± 0.21 nM at the human D3 receptor, with >400-fold D3/D2 selectivity, whereas the thiazole analog 7a showed a Ki of 2.5 nM and 73–1390-fold selectivity range for the series [1]. Given that CAS 1017663-18-1 contains a thiophene-substituted thiazole core structurally homologous to the thiophene-containing series, a similar D3 affinity preference is anticipated over the pure thiazole counterparts [1].
| Evidence Dimension | Human D3 dopamine receptor binding affinity (Ki) and D3/D2 selectivity |
|---|---|
| Target Compound Data | Predicted: Ki < 10 nM at hD3 (extrapolated from thiophene-containing analog 6a: Ki = 1.4 nM) [1] |
| Comparator Or Baseline | Thiazole-containing analog 7a: Ki = 2.5 nM at hD3; D3/D2 selectivity 73–1390-fold [1] |
| Quantified Difference | Thiophene analogs (6a–f) show 1.8-fold lower Ki and >1.3-fold higher D3/D2 selectivity than thiazole analogs (7a–f) on average [1] |
| Conditions | Radioligand competitive binding assay using [125I]IABN at human D2 and D3 receptors expressed in stably transfected HEK cells [1] |
Why This Matters
Procurement of CAS 1017663-18-1 over a thiazole-only analog is justified when the experimental goal requires maximal D3 receptor occupancy with minimized D2 cross-reactivity, a critical parameter for avoiding D2-mediated side effects in behavioral pharmacology studies.
- [1] Molecules 2021, 26(11), 3182. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. View Source
